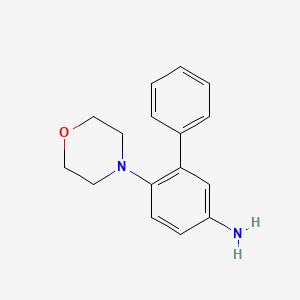
6-Morpholin-4-YL-biphenyl-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholin-4-YL-biphenyl-3-ylamine is an organic compound with the molecular formula C16H18N2O It is characterized by the presence of a biphenyl structure substituted with a morpholine ring and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholin-4-YL-biphenyl-3-ylamine typically involves the following steps:
-
Formation of Biphenyl Intermediate: : The initial step involves the formation of a biphenyl intermediate through a Suzuki coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or ethanol.
-
Introduction of Morpholine Ring: : The biphenyl intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. This step introduces the morpholine ring into the biphenyl structure.
-
Amination: : The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Morpholin-4-YL-biphenyl-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), various amine derivatives
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
6-Morpholin-4-YL-biphenyl-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-Morpholin-4-YL-biphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
4-Morpholin-4-yl-biphenyl-3-ylamine: Similar structure but with different substitution pattern.
6-Piperidin-4-yl-biphenyl-3-ylamine: Contains a piperidine ring instead of a morpholine ring.
6-Morpholin-4-yl-biphenyl-2-ylamine: Similar structure with a different position of the amine group.
Uniqueness
6-Morpholin-4-YL-biphenyl-3-ylamine is unique due to the specific positioning of the morpholine ring and the amine group on the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
1187929-69-6 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-3-phenylaniline |
InChI |
InChI=1S/C16H18N2O/c17-14-6-7-16(18-8-10-19-11-9-18)15(12-14)13-4-2-1-3-5-13/h1-7,12H,8-11,17H2 |
Clave InChI |
JVKAXFYSEYPOBD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


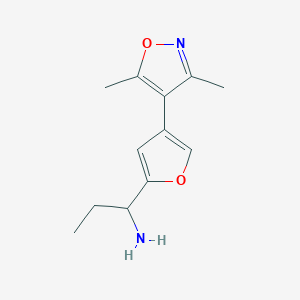

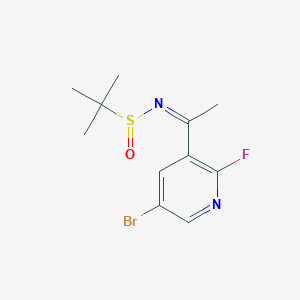
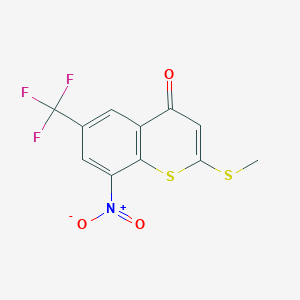
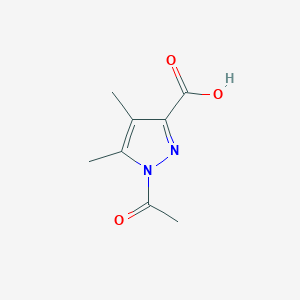
![4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester](/img/structure/B12855354.png)
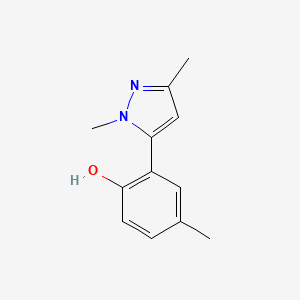
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
![2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole](/img/structure/B12855365.png)
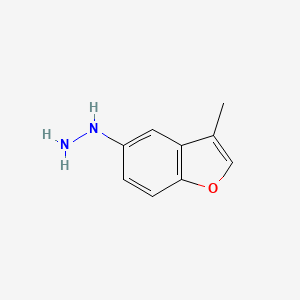
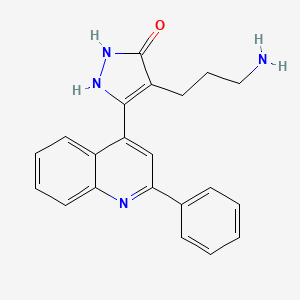

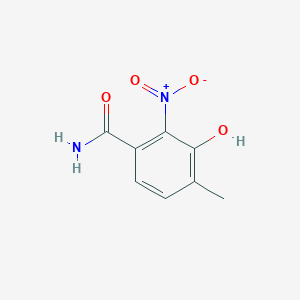
![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
